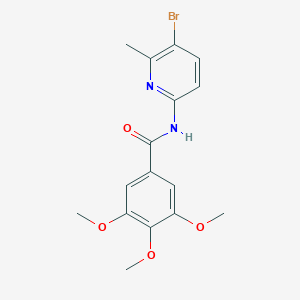
N-(5-bromo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide is a chemical compound that has been extensively studied in scientific research due to its potential biological activities. This compound is synthesized using a specific method and has been used in various scientific studies to understand its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mecanismo De Acción
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-(5-bromo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and cancer cell growth in vitro and in vivo. Additionally, it has been shown to have antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(5-bromo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide in lab experiments include its potential anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research involving N-(5-bromo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide. These include further studies on its mechanism of action, its potential use as a drug for the treatment of inflammation and cancer, and its potential use as an antioxidant. Additionally, further studies are needed to understand the potential toxicity of this compound and its effects on other biological processes.
Métodos De Síntesis
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 5-bromo-6-methyl-2-pyridinecarboxylic acid in the presence of a base. This reaction results in the formation of N-(5-bromo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide as a white solid.
Aplicaciones Científicas De Investigación
N-(5-bromo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide has been used in various scientific studies due to its potential biological activities. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Propiedades
Fórmula molecular |
C16H17BrN2O4 |
|---|---|
Peso molecular |
381.22 g/mol |
Nombre IUPAC |
N-(5-bromo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H17BrN2O4/c1-9-11(17)5-6-14(18-9)19-16(20)10-7-12(21-2)15(23-4)13(8-10)22-3/h5-8H,1-4H3,(H,18,19,20) |
Clave InChI |
YTHPMKSDXSXYBR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)Br |
SMILES canónico |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B278213.png)
![N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B278216.png)
![N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B278218.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B278219.png)
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B278220.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4-dimethylbenzamide](/img/structure/B278222.png)
![N-[2-(difluoromethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B278223.png)
![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B278224.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methylbenzamide](/img/structure/B278225.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide](/img/structure/B278227.png)
![N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide](/img/structure/B278232.png)
![N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide](/img/structure/B278234.png)
![N-{3-[(4-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B278235.png)
![5-(2,3-dichlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B278236.png)